Brk/PTK6 Kinase Inhibition: Nanomolar Potency and High Selectivity Relative to Other Kinases
Imidazo[1,2-a]pyrazin-8-amine derivatives (IPA series) demonstrate low-nanomolar inhibition of breast tumor kinase (Brk/PTK6), a target implicated in breast cancer, with IC50 values in the nM range. In contrast, the FDA-approved multi-kinase inhibitor dasatinib, while also inhibiting PTK6 at nM concentrations, exhibits a broader kinase inhibition profile [1]. The IPA tool compounds achieved high selectivity towards other kinases, enabling cleaner target validation for Brk/PTK6 without confounding off-target activity [2].
| Evidence Dimension | PTK6 Kinase Inhibitory Activity (IC50) and Selectivity Profile |
|---|---|
| Target Compound Data | IPA derivative compounds: IC50 in nM range; high selectivity towards other kinases. |
| Comparator Or Baseline | Dasatinib: IC50 in nM range for PTK6; broader kinase inhibition profile (multi-kinase inhibitor). |
| Quantified Difference | Similar PTK6 potency, but IPA derivatives demonstrate superior kinase selectivity, reducing off-target effects in target validation studies. |
| Conditions | In vitro kinase inhibition assays; selectivity panel against multiple kinases. |
Why This Matters
Superior kinase selectivity minimizes confounding variables in Brk/PTK6 target validation, ensuring that observed biological effects are attributable to the intended target rather than off-target kinase modulation.
- [1] Zeng H, Belanger DB, Curran PJ, Shipps GW, Miao H, Bracken JB, et al. Discovery of novel imidazo[1,2-a]pyrazin-8-amines as Brk/PTK6 inhibitors. Bioorg Med Chem Lett. 2011;21(19):5870-5. View Source
- [2] Thakur MK, Swarnakumari B, Swaminathan S, Battula SK, Vadivelu S, Tyagi R, et al. Co-crystal structures of PTK6: With Dasatinib at 2.24 Å, with novel imidazo[1,2-a]pyrazin-8-amine derivative inhibitor at 1.70 Å resolution. Biochem Biophys Res Commun. 2017;482(4):1289-1295. View Source
